molecular formula C9H7NO4S B11881483 1-(Methylsulfonyl)indoline-2,3-dione CAS No. 58837-08-4

1-(Methylsulfonyl)indoline-2,3-dione

Cat. No.: B11881483
CAS No.: 58837-08-4
M. Wt: 225.22 g/mol
InChI Key: BVGXLMIDCHDPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a sulfonyl group attached to the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Methylsulfonyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable scaffold in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: Lacks the methylsulfonyl group but shares the indoline core structure.

    1-(Phenylsulfonyl)indoline-2,3-dione: Similar structure with a phenylsulfonyl group instead of a methylsulfonyl group.

    Indole-2,3-dione: Similar core structure but lacks the sulfonyl group.

Uniqueness

1-(Methylsulfonyl)indoline-2,3-dione is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

58837-08-4

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

1-methylsulfonylindole-2,3-dione

InChI

InChI=1S/C9H7NO4S/c1-15(13,14)10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3

InChI Key

BVGXLMIDCHDPNC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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